3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. This structure is often involved in hydrogen bonding due to the presence of nitrogen atoms, which can have implications for its physical and chemical properties .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions at the N-1, N-2, and N-4 positions .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds. They have good thermal stability and are resistant to oxidation and reduction. They are also polar compounds and are usually soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Compounds related to 3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized with a focus on their structure and biological activities. These include fungistasis and plant growth-regulating activities, highlighting their potential in agricultural applications. The synthesis involves reactions that result in compounds exhibiting distinct biological properties, which are stabilized by weak intermolecular interactions in their crystalline forms (Xu Liangzhong et al., 2010).
Nonlinear Optical Properties
Novel chalcone derivative compounds, including those with triazolyl groups, have been synthesized and studied for their nonlinear optical properties using techniques like z-scan with nanosecond laser pulses. These compounds show potential for optical device applications due to their ability to switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting their use in optical limiters (K. Rahulan et al., 2014).
Future Directions
properties
IUPAC Name |
4,5-dimethyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5-10-7(11)9(3)6(2)8-10/h4H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZKFDOQWYGBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
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